(3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Medicinal Chemistry Scaffold Design Kinase Inhibition

(3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1448137-36-7) is a fully synthetic small molecule combining an adamantane cage, a piperidine linker, and a 3-bromopyridin-2-yloxy substituent via a methanone bridge. Its molecular formula is C21H27BrN2O2 (MW 419.36 g/mol).

Molecular Formula C21H27BrN2O2
Molecular Weight 419.363
CAS No. 1448137-36-7
Cat. No. B2433401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone
CAS1448137-36-7
Molecular FormulaC21H27BrN2O2
Molecular Weight419.363
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C21H27BrN2O2/c22-18-2-1-5-23-19(18)26-17-3-6-24(7-4-17)20(25)21-11-14-8-15(12-21)10-16(9-14)13-21/h1-2,5,14-17H,3-4,6-13H2
InChIKeyPYBIDXXCBXDCFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1448137-36-7) – Compound Identity and Structural Context


(3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1448137-36-7) is a fully synthetic small molecule combining an adamantane cage, a piperidine linker, and a 3-bromopyridin-2-yloxy substituent via a methanone bridge . Its molecular formula is C21H27BrN2O2 (MW 419.36 g/mol) . The compound is offered exclusively for research use and is not intended for human therapeutic or veterinary applications . It belongs to the class of adamantane-piperidine hybrids, a scaffold widely explored in medicinal chemistry for targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), cannabinoid receptors, and Wnt pathway components.

Procurement Risk Alert: Why Generic Adamantane-Piperidine Scaffolds Cannot Replace (3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone in Targeted Research


Substituting this compound with a generic adamantan-1-yl-piperidin-1-yl-methanone scaffold (e.g., CAS 22508-49-2) is not scientifically justifiable. The presence of the 3-bromopyridin-2-yloxy group is not an inert decoration; it introduces a hydrogen-bond-capable pyridyl nitrogen and a polarizable bromine atom that are absent in the parent scaffold [1]. In analogous pyridyl-piperidine series, such substitutions alter target engagement, as evidenced by Wnt pathway inhibitors where the pyridyl appendage dictates potency and selectivity [2]. The ether linkage also changes conformational flexibility and metabolic stability relative to directly N-arylated analogs. The sections below quantify where this specific compound demonstrates measurable differentiation from its closest comparators, but users must be aware that the published comparative data for this precise compound is extremely limited, and selection is currently driven by its unique structural features rather than extensive head-to-head pharmacological profiling.

Quantitative Differentiation Evidence for (3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone Against Closest Analogs


Structural Differentiation: 3-Bromopyridin-2-yloxy Appendage vs. Unsubstituted Adamantane-Piperidine Scaffold

The target compound incorporates a 3-bromopyridin-2-yloxy group attached to the piperidine ring via an ether linkage. This motif is absent in the core scaffold adamantan-1-yl-piperidin-1-yl-methanone (CAS 22508-49-2). In related Wnt pathway inhibitors, compounds bearing pyridyl-piperidine motifs achieve IC50 values in the nanomolar range, whereas the unsubstituted adamantane-piperidine scaffold shows only micromolar activity against 11β-HSD1 (IC50 = 193 nM) [1] and cannabinoid receptors . However, no direct head-to-head data between these two exact compounds have been published.

Medicinal Chemistry Scaffold Design Kinase Inhibition

Synthetic Accessibility: Ether-Linked vs. N-Arylated Adamantane-Piperidine Analogs

The target compound is assembled via etherification of 4-hydroxypiperidine with 3-bromo-2-chloropyridine (or similar), followed by acylation with adamantane-1-carbonyl chloride. In contrast, directly N-arylated analogs require palladium-catalyzed C–N coupling (Buchwald-Hartwig), which for hindered adamantane amines gives variable yields depending on the ligand system (74–97% for Pd(dba)2/BINAP with 3-bromopyridine) [1]. The ether linkage provides a synthetically orthogonal handle for late-stage diversification, as the bromine atom on the pyridine ring remains available for subsequent cross-coupling (e.g., Suzuki, Sonogashira) without affecting the adamantane-piperidine core [2].

Synthetic Chemistry C–O Coupling Late-Stage Functionalization

Physicochemical Differentiation: Calculated Properties vs. Drug-like Adamantane Derivatives

Calculated properties for the target compound (MW 419.36, LogP ~4.2, HBD 0, HBA 4) place it near the boundary of Lipinski's rule-of-five space, whereas the simpler adamantan-1-yl-piperidin-1-yl-methanone (MW 247.38, LogP ~2.8) is more compact and lipophilic . The bromopyridinyl ether increases molecular weight by ~172 Da and adds a heteroaromatic ring, which alters permeability and metabolic stability predictions. No experimental ADME data are available for either compound, but in-class behavior of bromopyridinyl ethers suggests enhanced CYP450 metabolic liability relative to the unsubstituted scaffold .

Drug-likeness Physicochemical Properties ADME Prediction

Optimal Research Applications for (3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone Based on Quantitative Evidence


Wnt Pathway Inhibitor Hit Finding and Lead Optimization

The 3-bromopyridin-2-yloxy-piperidine motif is a privileged substructure within patented Wnt pathway inhibitors (e.g., US 20170107222) [1]. This compound serves as a direct scaffold for exploring structure-activity relationships around the adamantane acyl group. Its synthetically accessible aryl bromide enables rapid parallel synthesis of analog libraries via Suzuki-Miyaura cross-coupling to probe the pyridine 3-position, a strategy unavailable with N-linked analogs.

Kinase Selectivity Profiling Probe

The adamantane-piperidine core has demonstrated inhibition of 11β-HSD1 (IC50 = 193 nM for the parent scaffold) [2]. The addition of the bromopyridinyl ether may redirect selectivity toward kinases that recognize halogenated heteroaromatic motifs (e.g., CLK, DYRK families). Procurement of this specific compound enables broad kinase panel screening to identify novel targets, where the bromide serves as a potential photoaffinity labeling handle or heavy atom for X-ray crystallography.

Synthetic Methodology Development and Building Block Supply

For academic and industrial process chemistry groups, this compound exemplifies a successfully executed etherification–acylation sequence on a hindered piperidine substrate. The retention of the aryl bromide allows its use as a versatile building block for generating diverse chemotypes through C–C and C–N bond formations [3]. It can serve as a positive control substrate when optimizing Pd- or Cu-catalyzed cross-coupling conditions for electron-deficient bromopyridines.

Biophysical Assay Development (SPR/TSA) for Fragment-Based Screening

With a molecular weight of 419 Da, this compound lies at the upper boundary of fragment space. Its unique combination of a rigid adamantane anchor and a halogenated heteroaromatic 'warhead' makes it suitable for surface plasmon resonance (SPR) and thermal shift assay (TSA) campaigns aimed at identifying novel protein binders, where the bromine atom provides anomalous scattering for crystallographic confirmation of binding poses.

Quote Request

Request a Quote for (3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.